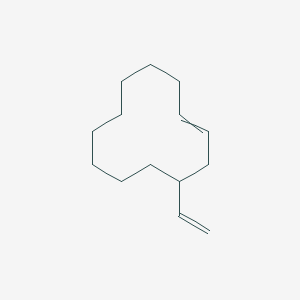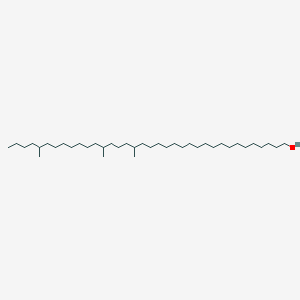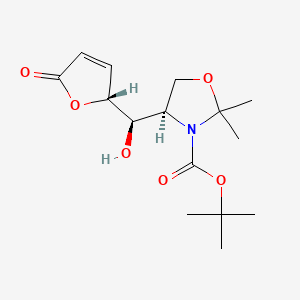
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- is a heterocyclic compound that contains both thiadiazole and imidazole rings. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiadiazole ring is known to contribute to the compound’s stability and reactivity, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced by reacting the thiadiazole intermediate with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Phenyl Substitution: The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenyl halides, phenylboronic acids, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein function.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl- can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and may have similar biological activities but differ in their substituents and overall structure.
Imidazole Derivatives: These compounds contain the imidazole ring and may have different biological activities depending on their substituents.
Similar Compounds
1,3,4-Thiadiazol-2-amine Derivatives: Compounds with different substituents on the thiadiazole ring.
N-(4,5-Dihydro-1H-imidazol-2-yl) Derivatives: Compounds with different substituents on the imidazole ring.
This detailed article provides a comprehensive overview of 1,3,4-Thiadiazol-2-amine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
127846-91-7 |
|---|---|
Molecular Formula |
C11H11N5S |
Molecular Weight |
245.31 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-2-4-8(5-3-1)9-15-16-11(17-9)14-10-12-6-7-13-10/h1-5H,6-7H2,(H2,12,13,14,16) |
InChI Key |
QUPSGPOQABDZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)







![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)



